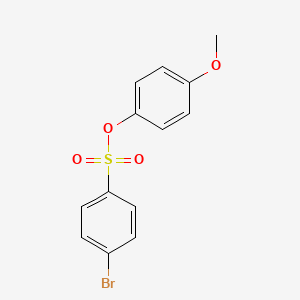

(4-甲氧基苯基) 4-溴苯磺酸酯

货号 B2686909

CAS 编号:

690687-73-1

分子量: 343.19

InChI 键: UUOKIPXPOIBGBX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(4-Methoxyphenyl) 4-bromobenzenesulfonate” is a chemical compound with the molecular formula C13H11BrO4S . It has an average mass of 343.193 Da and a monoisotopic mass of 341.956146 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Methoxyphenyl) 4-bromobenzenesulfonate” such as melting point, boiling point, density, and solubility are not available in the literature I retrieved .科学研究应用

- Difficult-to-access 4-bromo quinolines can be directly synthesized from easily prepared ortho-propynol phenyl azides using TMSBr (trimethylsilyl bromide) as an acid-promoter . The cascade transformation proceeds smoothly, yielding desired products with moderate to excellent yields and good functional group compatibility. Notably, TMSBr acts both as an acid-promoter to initiate the reaction and as a nucleophile. These 4-bromo quinolines serve as key intermediates for further coupling reactions or nucleophilic transformations, providing diverse functionalized compounds at the C4 position of quinolines.

- Quinolines, including 4-bromo quinolines, play a crucial role as ligands in synthetic and catalysis chemistry . Their distinctive frameworks are widely present in pharmaceuticals, pesticides, bioactive molecules, and natural products. Developing efficient strategies for synthesizing these heterocycles is essential, and the cascade reaction of propynols offers an attractive approach due to its efficiency and atomic economy.

- 4-Halo quinolines, including the brominated derivatives, serve as key synthetic intermediates for various bioactive molecules and drugs . Their direct synthesis remains limited, making the development of efficient and versatile strategies highly desirable. Cascade cyclization provides an attractive route to access these valuable compounds.

- Formolysis of 4-(p-methoxyphenyl)butyl p-bromobenzenesulfonate has been studied, although specific applications were not detailed in the available literature . Further exploration of formolysis reactions involving this compound could reveal additional applications.

- The cascade reaction of propynols, exemplified by the synthesis of 4-bromo quinolines, plays a significant role in constructing functionalized carbo- or heterocyclic compounds . Researchers continue to explore novel applications and variations of this versatile reaction.

- 4-Bromo quinolines, as well as other halogenated quinolines, find applications in medicinal chemistry and drug discovery . Their unique structural features contribute to their biological activity, making them valuable targets for synthesis and exploration.

Cascade Cyclization for 4-Bromo Quinoline Synthesis

Functionalized Ligands and Catalysis Chemistry

Construction of Bioactive Molecules and Drugs

Formolysis Reactions

Organic Synthesis and Functionalized Carbo-/Heterocyclic Compounds

Chemical Synthesis and Medicinal Chemistry

属性

IUPAC Name |

(4-methoxyphenyl) 4-bromobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO4S/c1-17-11-4-6-12(7-5-11)18-19(15,16)13-8-2-10(14)3-9-13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOKIPXPOIBGBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxyphenyl) 4-bromobenzenesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![Methyl (E)-4-[[1-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]-2-oxoazepan-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2686829.png)

![2-methyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile](/img/no-structure.png)

![1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2686844.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2686845.png)

![N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2686848.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2686849.png)